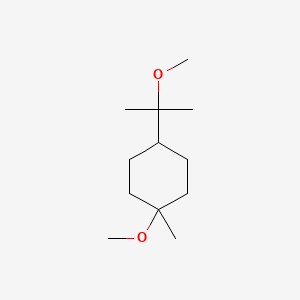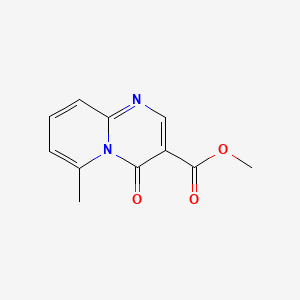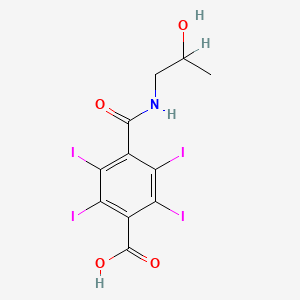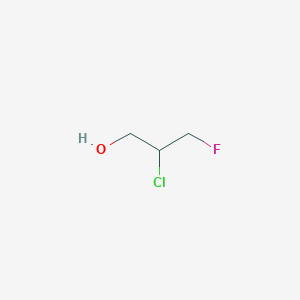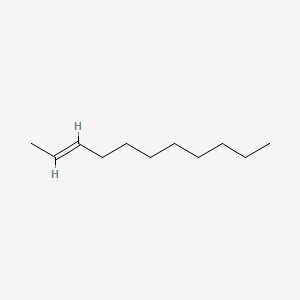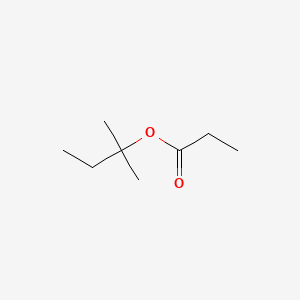
Propanoic acid, 1,1-dimethylpropyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 1,1-dimethylpropyl ester: is an organic compound with the molecular formula C8H16O2 . It is also known as tert-pentyl propionate. This ester is formed from propanoic acid and 1,1-dimethylpropanol. Esters are commonly known for their pleasant odors and are often used in fragrances and flavorings.
Preparation Methods
Synthetic Routes and Reaction Conditions: Propanoic acid, 1,1-dimethylpropyl ester can be synthesized through the esterification reaction between propanoic acid and 1,1-dimethylpropanol. The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The general reaction is as follows:
Propanoic acid+1,1-dimethylpropanol→Propanoic acid, 1,1-dimethylpropyl ester+Water
Industrial Production Methods: In an industrial setting, the esterification process can be carried out in a batch reactor or a continuous flow reactor. The reaction mixture is heated to a temperature of around 60-70°C, and the water produced is continuously removed to drive the reaction to completion. The ester is then purified through distillation.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: Propanoic acid, 1,1-dimethylpropyl ester can undergo hydrolysis in the presence of an acid or base to yield propanoic acid and 1,1-dimethylpropanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: It can react with another alcohol in the presence of an acid or base catalyst to form a different ester and alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Transesterification: Acid or base catalyst, another alcohol.
Major Products Formed:
Hydrolysis: Propanoic acid and 1,1-dimethylpropanol.
Reduction: 1,1-dimethylpropanol.
Transesterification: A different ester and alcohol.
Scientific Research Applications
Propanoic acid, 1,1-dimethylpropyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of esterases, enzymes that hydrolyze esters.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible esters.
Industry: Utilized in the production of fragrances, flavorings, and as a plasticizer in polymer chemistry.
Mechanism of Action
The mechanism of action of propanoic acid, 1,1-dimethylpropyl ester involves its interaction with enzymes such as esterases, which catalyze the hydrolysis of the ester bond. This hydrolysis reaction results in the formation of propanoic acid and 1,1-dimethylpropanol. The molecular targets include the ester bond, and the pathways involved are those related to ester hydrolysis.
Comparison with Similar Compounds
Propanoic acid, propyl ester: Similar in structure but with a propyl group instead of a 1,1-dimethylpropyl group.
Propanoic acid, 1-methylpropyl ester: Contains a 1-methylpropyl group instead of a 1,1-dimethylpropyl group.
Propanoic acid, 2-methylpropyl ester: Has a 2-methylpropyl group instead of a 1,1-dimethylpropyl group.
Uniqueness: Propanoic acid, 1,1-dimethylpropyl ester is unique due to the presence of the 1,1-dimethylpropyl group, which imparts distinct physical and chemical properties compared to other esters of propanoic acid. This structural difference can influence its reactivity, boiling point, and solubility.
Properties
CAS No. |
34949-22-9 |
|---|---|
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
2-methylbutan-2-yl propanoate |
InChI |
InChI=1S/C8H16O2/c1-5-7(9)10-8(3,4)6-2/h5-6H2,1-4H3 |
InChI Key |
RHSLWHLBYFOBAF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC(C)(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



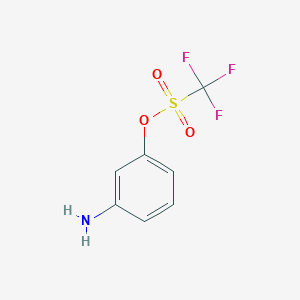

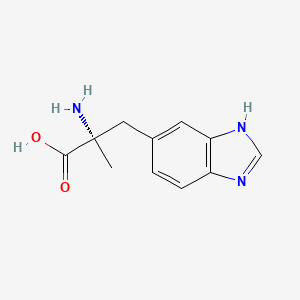
![Decacyclo[58.3.1.14,8.111,15.118,22.125,29.132,36.139,43.146,50.153,57]doheptaconta-1(64),4(72),5,7,11(71),12,14,18(70),19,21,25(69),26,28,32,34,36(68),39,41,43(67),46,48,50(66),53,55,57(65),60,62-heptacosaene](/img/structure/B14695966.png)
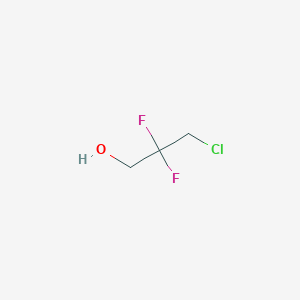
![2-Hydroxy-2-[2-(octyloxy)-2-oxoethyl]butanedioate](/img/structure/B14695971.png)
